molecular formula C20H19N3S B1302790 4-Trityl-3-thiosemicarbazide CAS No. 21198-26-5

4-Trityl-3-thiosemicarbazide

Cat. No. B1302790
CAS RN: 21198-26-5
M. Wt: 333.5 g/mol
InChI Key: BGBVNMVECCNIMD-UHFFFAOYSA-N
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Description

4-Trityl-3-thiosemicarbazide is a compound of considerable pharmacological interest due to its wide range of biological effects . It is a derivative of thiosemicarbazide, which is generally condensed with aldehydes or ketones to synthesize a wide range of thiosemicarbazones . Thiosemicarbazides are potent intermediates for the synthesis of pharmaceutical and bioactive materials and thus, they are used extensively in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of new thiosemicarbazide derivatives involves the condensation reaction of various aldehydes or ketones with 4-phenylthiosemicarbazide or thiosemicarbazide . This method has the advantages of high yields and good bioactivity .


Molecular Structure Analysis

The molecular formula of 4-Trityl-3-thiosemicarbazide is C20H19N3S . It contains a total of 45 bonds, including 26 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 urea (-thio) derivative, and 1 N hydrazine .


Chemical Reactions Analysis

Thiosemicarbazides are known to react with systems containing C=O and C=N groups, which is one of the reasons they are useful in organic synthesis . They are particularly useful for the preparation of heterocycles and non-natural β-amino acids .


Physical And Chemical Properties Analysis

The molecular weight of 4-Trityl-3-thiosemicarbazide is 333.5 g/mol . It has a complexity of 348 and a topological polar surface area of 82.2 Ų . It also has 3 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

  • Tuberculostatic Activity

    • Field : Biochemistry
    • Application Summary : New thiosemicarbazide derivatives have been synthesized with the aim of increasing their applicative potential in the field of biochemistry, with a wide range of medical applications .
    • Methods : The newly obtained compounds were characterized using elemental analysis and spectral analysis (FT-IR and 1H NMR) .
    • Results : The performed in vitro biological tests confirmed the tuberculostatic activity of three newly obtained compounds against Mycobacterium tuberculosis .
  • Analytical Applications

    • Field : Analytical Chemistry
    • Application Summary : Thiosemicarbazide derivatives have been synthesized for analytical applications . The research aimed to synthesize new compounds and investigate the influence of many metal cations on the spectroscopic properties of the synthesized compound .
    • Methods : The compound was selectively complexed with Fe3+ among many metal ions . The complex stoichiometry and the stability constant were determined by fluorometric measurements .
    • Results : The ligand including thiosemicarbazide functional group (TSC) showed sensitivity for Fe3+ ion with a linear range between 0.5 and 5.5 mg/L . The new method was employed in the determination of iron in the sandy-soil reference material .
  • Corrosion Inhibition

    • Field : Materials Science
    • Application Summary : Thiosemicarbazide is a nitrogen-sulfur compound that has been studied as a potential inhibitor for various metals, including iron, aluminum, copper, and zinc .
    • Methods : Thiosemicarbazide derivatives are applied to the metal surface and their ability to inhibit corrosion is studied .
    • Results : Thiosemicarbazide derivatives have shown promise as effective corrosion inhibitors .
  • Fluorescence Measurements

    • Field : Analytical Chemistry
    • Application Summary : Thiosemicarbazide derivatives have been synthesized for analytical applications . The research aimed to synthesize new compounds and investigate the influence of many metal cations on the spectroscopic properties of the synthesized compound .
    • Methods : The compound was selectively complexed with Fe3+ among many metal ions . The complex stoichiometry and the stability constant were determined by fluorometric measurements .
    • Results : The ligand including thiosemicarbazide functional group (TSC) showed sensitivity for Fe3+ ion with a linear range between 0.5 and 5.5 mg/L . The new method was employed in the determination of iron in the sandy-soil reference material .
  • Antioxidant Activity Test

    • Field : Biochemistry
    • Application Summary : Thiosemicarbazide derivatives have been synthesized with the aim of determining their biological activity . The research aimed to synthesize new compounds derived from 3-trifluoromethylbenzoic acid hydrazide and to determine their biological activity .
    • Methods : The first stage of the research was to obtain seven new compounds, including six linear compounds and one derivative of 1,2,4-triazole . The PASS software was used to estimate the potential probabilities of biological activity of the newly obtained derivatives .
    • Results : The conducted research proved the anthelmintic and antibacterial potential of the newly obtained compounds .

Future Directions

Thiosemicarbazides have been the subject of numerous studies due to their wide range of biological activities . Future research directions are oriented towards obtaining new compounds with delayed chemoresistance, non-toxicity, as well as to elucidate the mechanism of action on the Koch bacillus and to establish the links between chemical structure and chemotherapeutic activity .

properties

IUPAC Name

1-amino-3-tritylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3S/c21-23-19(24)22-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,21H2,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBVNMVECCNIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375397
Record name 4-Trityl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Trityl-3-thiosemicarbazide

CAS RN

21198-26-5
Record name 4-Trityl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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